![molecular formula C17H19BrN2 B11044289 2-(4-Bromophenyl)amino-2-cyanoadamantane](/img/structure/B11044289.png)
2-(4-Bromophenyl)amino-2-cyanoadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE is an organic compound that features a unique structure combining a brominated aniline moiety with an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE typically involves the reaction of 4-bromoaniline with an adamantane derivative. One common method includes the use of a Mannich reaction, where 4-bromoaniline is reacted with formaldehyde and an adamantane derivative in the presence of a catalyst such as triphenylphosphine (PPh3) under solvent-free conditions . The reaction is carried out at room temperature, yielding the desired product in high efficiency.
Industrial Production Methods
Industrial production of 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline nitrogen and the adamantane core.
Coupling Reactions: The compound can be used in Heck and Suzuki coupling reactions, facilitated by palladium catalysts, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.
Scientific Research Applications
2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism by which 2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE exerts its effects involves its interaction with specific molecular targets. The bromine atom and the adamantane core can facilitate binding to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: Shares the brominated aniline moiety but lacks the adamantane core.
Adamantane Derivatives: Compounds like 1-adamantylamine and 2-adamantanone share the adamantane core but differ in their functional groups.
Uniqueness
2-(4-BROMOANILINO)-2-ADAMANTANECARBONITRILE is unique due to the combination of the brominated aniline and adamantane structures. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that require both stability and reactivity .
Properties
Molecular Formula |
C17H19BrN2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
2-(4-bromoanilino)adamantane-2-carbonitrile |
InChI |
InChI=1S/C17H19BrN2/c18-15-1-3-16(4-2-15)20-17(10-19)13-6-11-5-12(8-13)9-14(17)7-11/h1-4,11-14,20H,5-9H2 |
InChI Key |
QMPWOBJHEGBNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C#N)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.